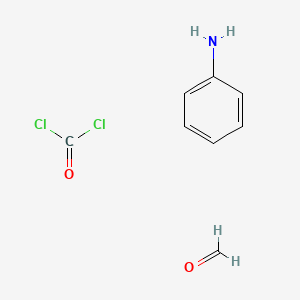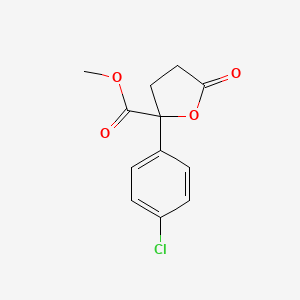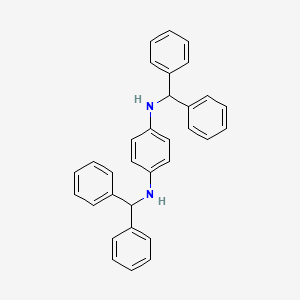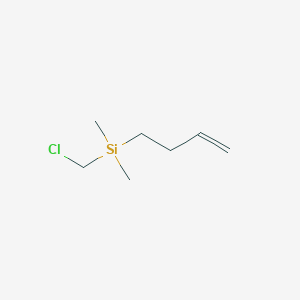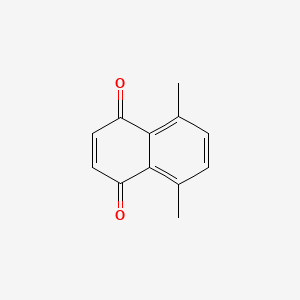
1,4-Naphthalenedione, 5,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 5,8-dimethyl- is a derivative of 1,4-naphthoquinone, a compound known for its diverse chemical properties and applications. This compound is characterized by the presence of two methyl groups at the 5 and 8 positions on the naphthalene ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 5,8-dimethyl- can be synthesized through various methods. One common approach involves the oxidation of 5,8-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthalenedione, 5,8-dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1,4-Naphthalenedione, 5,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedione, 5,8-dimethyl- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and applications in various fields.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activities.
2-Methyl-1,4-naphthoquinone: Another methylated derivative with distinct chemical properties.
Uniqueness
1,4-Naphthalenedione, 5,8-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
31368-11-3 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5,8-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-6H,1-2H3 |
InChI Key |
SDPSBJJBXIIKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
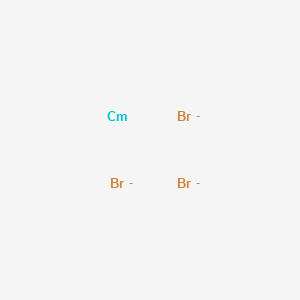
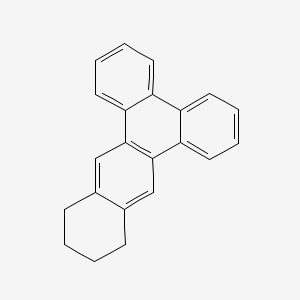
phosphanium bromide](/img/structure/B14687257.png)

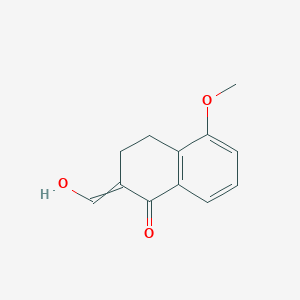
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
